molecular formula C11H6Cl2I3NO3 B14029550 2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride

2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride

Cat. No.: B14029550
M. Wt: 651.79 g/mol
InChI Key: AWICNBWQCKRTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride is a chemical compound known for its significant applications in various fields, particularly in the synthesis of contrast agents used in medical imaging. This compound is characterized by the presence of three iodine atoms, which contribute to its high molecular weight and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reagent concentrations to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of acyl chloride groups.

    Oxidation and Reduction: While the compound itself is stable, its derivatives can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of carboxylic acids .

Mechanism of Action

The mechanism of action of 2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride primarily involves its role as a contrast agent. The iodine atoms in the compound absorb X-rays, providing enhanced contrast in imaging studies. This allows for better visualization of internal structures and abnormalities. The compound targets specific tissues and organs, where it accumulates and provides detailed imaging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride is unique due to its specific functional groups, which provide distinct chemical reactivity and biological interactions. Its N-methylacetamido group offers different solubility and stability properties compared to similar compounds, making it particularly useful in certain pharmaceutical and imaging applications .

Properties

Molecular Formula

C11H6Cl2I3NO3

Molecular Weight

651.79 g/mol

IUPAC Name

5-[acetyl(methyl)amino]-2,4,6-triiodobenzene-1,3-dicarbonyl chloride

InChI

InChI=1S/C11H6Cl2I3NO3/c1-3(18)17(2)9-7(15)4(10(12)19)6(14)5(8(9)16)11(13)20/h1-2H3

InChI Key

AWICNBWQCKRTAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.